Pararosaniline hydrochloride Pararosaniline hydrochloride Pararosaniline hydrochloride appears as colorless to red crystals or green powder. (NTP, 1992)
Pararosaniline is a hydrochloride that is the monohydrochloride of 4,4'-[(4-iminocyclohexa-2,5-dien-1-ylidene)methanediyl]dianiline. One of the major constituents of Basic fuchsin, together with rosanilin, magenta II and new fuchsin. It has a role as a histological dye and a fluorochrome. It contains a pararosaniline(1+).
C.I. Basic Red 9 Monohydrochloride can cause cancer according to an independent committee of scientific and health experts.
Brand Name: Vulcanchem
CAS No.: 569-61-9
VCID: VC21185080
InChI: InChI=1S/C19H17N3.ClH/c20-16-7-1-13(2-8-16)19(14-3-9-17(21)10-4-14)15-5-11-18(22)12-6-15;/h1-12,20H,21-22H2;1H
SMILES: C1=CC(=N)C=CC1=C(C2=CC=C(C=C2)N)C3=CC=C(C=C3)N.Cl
Molecular Formula: C19H17N3.ClH
C19H18ClN3
Molecular Weight: 323.8 g/mol

Pararosaniline hydrochloride

CAS No.: 569-61-9

Cat. No.: VC21185080

Molecular Formula: C19H17N3.ClH
C19H18ClN3

Molecular Weight: 323.8 g/mol

* For research use only. Not for human or veterinary use.

Pararosaniline hydrochloride - 569-61-9

Specification

Description Pararosaniline hydrochloride appears as colorless to red crystals or green powder. (NTP, 1992)
Pararosaniline is a hydrochloride that is the monohydrochloride of 4,4'-[(4-iminocyclohexa-2,5-dien-1-ylidene)methanediyl]dianiline. One of the major constituents of Basic fuchsin, together with rosanilin, magenta II and new fuchsin. It has a role as a histological dye and a fluorochrome. It contains a pararosaniline(1+).
C.I. Basic Red 9 Monohydrochloride can cause cancer according to an independent committee of scientific and health experts.
CAS No. 569-61-9
Molecular Formula C19H17N3.ClH
C19H18ClN3
Molecular Weight 323.8 g/mol
IUPAC Name 4-[(4-aminophenyl)-(4-iminocyclohexa-2,5-dien-1-ylidene)methyl]aniline;hydrochloride
Standard InChI InChI=1S/C19H17N3.ClH/c20-16-7-1-13(2-8-16)19(14-3-9-17(21)10-4-14)15-5-11-18(22)12-6-15;/h1-12,20H,21-22H2;1H
Standard InChI Key JUQPZRLQQYSMEQ-UHFFFAOYSA-N
Isomeric SMILES C1=CC(=N)C=CC1=C(C2=CC=C(C=C2)[NH3+])C3=CC=C(C=C3)N.[Cl-]
SMILES C1=CC(=N)C=CC1=C(C2=CC=C(C=C2)N)C3=CC=C(C=C3)N.Cl
Canonical SMILES C1=CC(=N)C=CC1=C(C2=CC=C(C=C2)N)C3=CC=C(C=C3)N.Cl
Colorform COLORLESS TO RED CRYSTALS
Dark-green crystalline powde
Melting Point 514 to 518 °F (decomposes) (NTP, 1992)
268-270 °C (decomposes)

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